2,5-Dimethyl-1,3-thiazol-4-ol
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Sciences
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to numerous areas of science and technology. researchgate.netcolab.wswikimedia.orgsioc-journal.cn Their prevalence is notable in the life sciences, where they form the core of many pharmaceuticals, vitamins, and natural products. colab.wswikimedia.org The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties and reactivity to these rings, making them invaluable building blocks in medicinal chemistry and materials science. researchgate.net More than half of all known organic compounds are heterocyclic, and a significant majority of FDA-approved drugs contain a heterocyclic moiety, underscoring their importance in drug discovery and development. sioc-journal.cnosti.gov
The Thiazole (B1198619) Moiety: A Versatile Scaffold in Advanced Chemical Research
The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a prominent pharmacophore in drug design and a versatile intermediate in organic synthesis. chemsynthesis.comsemanticscholar.orgmdpi.com Its aromatic nature allows for a variety of chemical modifications, making it a valuable scaffold for developing compounds with diverse biological activities. chemsynthesis.commdpi.com Thiazole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. semanticscholar.orgmdpi.com The structural and electronic properties of the thiazole ring enable it to interact with various biological targets, contributing to its broad pharmacological profile. researchgate.net
Positioning of 2,5-Dimethyl-1,3-thiazol-4-ol within Current Thiazole Chemistry Investigations
This compound is a member of the 4-hydroxythiazole family, a class of compounds that has garnered academic interest due to their unique chemical properties and potential applications. A key feature of 4-hydroxythiazoles is their existence in tautomeric equilibrium with the corresponding thiazol-4-one form. This keto-enol tautomerism significantly influences their reactivity and potential as synthons for more complex molecules.
While extensive research has been conducted on various substituted thiazoles, investigations specifically centered on this compound are more niche. However, its structural motifs are present in compounds explored for various applications. For instance, the 2,5-dimethylthiazole (B1293674) core is a component of some biologically active molecules. The study of this specific compound contributes to a deeper understanding of the fundamental chemistry of 4-hydroxythiazoles and provides a basis for the design of new derivatives with tailored properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇NOS |
| Molecular Weight | 129.18 g/mol |
| Melting Point | 101-103 °C |
| Boiling Point | Not available |
| SMILES | CC1=C(O)SC(C)=N1 |
| InChI Key | KTJWKKGHXHRULI-UHFFFAOYAQ |
This data is compiled from available chemical databases. chemsynthesis.com
Notable Research Findings on Related Thiazole Derivatives
| Compound Class | Research Focus | Key Findings |
| 2,5-disubstituted-1,3,4-thiadiazoles | Synthesis and biological screening | Novel Schiff bases of these compounds have been synthesized and shown to possess antibacterial and antifungal properties. |
| 2,5-disubstituted-1,3,4-oxadiazoles | Synthesis and anti-mycobacterial activity | A series of these derivatives were synthesized and evaluated against Mycobacterium species, with some compounds showing notable activity. |
| 4-hydroxy-1,3-thiazoles | Synthesis and physicochemical properties | These compounds exhibit pH-sensitive fluorescence and their derivatization can lead to luminescence dyes with high quantum yields. |
| 2,5-diphenyl-1,3-thiazol-4-ol | Chemical reactions and biological activity | This compound undergoes oxidation, reduction, and substitution reactions and has been investigated for its potential antimicrobial and anticancer effects. |
Structure
3D Structure
Properties
CAS No. |
133833-91-7 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H7NOS/c1-3-5(7)6-4(2)8-3/h7H,1-2H3 |
InChI Key |
KTJWKKGHXHRULI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)C)O |
Canonical SMILES |
CC1=C(N=C(S1)C)O |
Synonyms |
4-Thiazolol, 2,5-dimethyl- |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethyl 1,3 Thiazol 4 Ol and Analogous Thiazole Systems
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction
The construction of the thiazole core is dominated by several key reactions that have been refined and adapted for various applications. These methods typically involve the formation of carbon-sulfur and carbon-nitrogen bonds in a concerted or stepwise fashion.
The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, first reported by Arthur Hantzsch. thieme-connect.com This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. thieme-connect.comijper.org The versatility of the Hantzsch synthesis is one of its greatest strengths; a vast library of thiazoles can be created by varying the substituents on both the thioamide and the α-halocarbonyl precursors. chemsynthesis.com
The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization via dehydration, where the nitrogen atom attacks the carbonyl carbon, to form a 4-hydroxythiazoline intermediate. researchgate.net This intermediate then dehydrates to yield the aromatic thiazole ring. The reaction is often carried out in solvents like ethanol (B145695) or dimethylformamide (DMF), sometimes in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to facilitate the reaction. thieme-connect.comthieme-connect.com
Modern variations of this synthesis include one-pot, multi-component procedures and solid-phase reactions, which offer advantages in terms of efficiency, yield, and environmental impact. researchgate.netresearchgate.net For instance, a solvent-free method involving grinding the reactants with sodium carbonate has been shown to produce 2,4-disubstituted thiazoles rapidly and in high yields. researchgate.net
Intramolecular cyclization represents another significant strategy for forming thiazole and fused-thiazole systems. This approach involves a precursor molecule that already contains the requisite atoms for the thiazole ring, which then undergoes a ring-closing reaction.
A key example is the synthesis of thiazolo[3,2-a]indoles, which can be achieved by reacting substituted 3-alkyl-indoline-2-thiones with α-halogenated carbonyl compounds. This process results in the formation of a fused thiazole ring system through an intramolecular condensation. Another method involves the cyclization of N-monosubstituted thioamides with α-halocarbonyl compounds, which proceeds through a thiazolium salt intermediate. osti.gov The cyclodehydration of α-acylamino-carbonyl compounds is another pathway, as demonstrated in the synthesis of 2,4-dimethylthiazole (B1360104) from S-(2-oxopropyl) ethanethioate and ammonia. ijper.org These methods are particularly valuable for creating complex, polycyclic structures incorporating a thiazole moiety.
The reaction between thioamides and α-halocarbonyl compounds is the foundational Hantzsch reaction, but its broad applicability merits its own discussion. thieme-connect.comijper.org This condensation is the most common method for preparing 2,4-disubstituted thiazoles. ijper.org The reaction's scope is extensive, accommodating a wide variety of functional groups on both reactants, which allows for the synthesis of a diverse range of thiazole derivatives. chemsynthesis.com
For example, thiourea (B124793) can be reacted with α-haloketones to produce 2-aminothiazoles, while substituted thioamides yield 2-substituted thiazoles. researchgate.netosti.gov Kinetic studies of the reaction between thiobenzamide (B147508) and 3-chloroacetylacetone have shown it to be a second-order reaction with respect to both reactants, providing insight into the reaction mechanism. The choice of solvent and the presence of catalysts can significantly influence the reaction rate and outcome. researchgate.netresearchgate.net
| Thioamide/Thiourea Derivative | α-Halocarbonyl Compound | Resulting Thiazole System | Reference |
|---|---|---|---|
| Thioacetamide (B46855) | α-Halo Ketones | 2-Methyl-4-substituted Thiazoles | researchgate.net |
| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Substituted Hantzsch Thiazole Derivatives | researchgate.net |
| Dithiooxamide (B146897) (Rubeanic Acid) | α-Aryl-α-bromoacetic acids | 5,5'-Diphenyl-2,2'-bi(1,3-thiazole)-4,4'-diol | thieme-connect.com |
| Thiobenzamide | 1,3-Dichloroacetone | 2-Phenyl-4-(chloromethyl)thiazole | ijper.org |
| 3,5-Dimethylpyrazol-1-thiocarboxamide | α-Haloketones | 4-Substituted-2-(3,5-dimethylpyrazol-1-yl)thiazoles | researchgate.net |
Targeted Synthesis of 2,5-Dimethyl-1,3-thiazol-4-ol
The synthesis of the specific molecule this compound relies on the careful selection of precursors that will form the desired substitution pattern on the thiazole ring.
Following the principles of the Hantzsch synthesis, the logical precursors for this compound are thioacetamide and an α-halo derivative of acetoacetic acid , such as ethyl 2-chloroacetoacetate.
Thioacetamide provides the C2-methyl group and the nitrogen and sulfur atoms of the thiazole ring.
Ethyl 2-chloroacetoacetate provides the C5-methyl group, the C4-hydroxy group (via its keto-enol tautomer), and the C4 and C5 carbons of the ring.
The reaction involves the initial S-alkylation of thioacetamide by the α-haloketoester, followed by intramolecular cyclization and dehydration to form the target 4-hydroxythiazole.
Optimization of this synthesis would involve screening various reaction parameters. Key variables include:
Solvent: Alcohols like ethanol are commonly used, but higher-boiling solvents such as DMF can also be employed, particularly for less reactive substrates. thieme-connect.comosti.gov
Base: A base like pyridine or triethylamine is often added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. thieme-connect.comthieme-connect.com
Temperature: Reactions are often conducted at elevated temperatures, from 45°C to reflux, to ensure a reasonable reaction rate. ijper.orgthieme-connect.com
Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed, which can take several hours. thieme-connect.com
For the synthesis of this compound from thioacetamide and ethyl 2-chloroacetoacetate, the regioselectivity is generally high and well-defined. The initial nucleophilic attack occurs from the sulfur of the thioamide onto the carbon bearing the halogen (the C2 position of the acetoacetate (B1235776) derivative). The subsequent cyclization is then directed, with the nitrogen attacking the ketone carbonyl, leading specifically to the 4-hydroxythiazole product (which exists in tautomeric equilibrium with the 4-oxothiazoline form).
While specific yield data for this compound is not detailed in the surveyed literature, reported yields for analogous 4-hydroxythiazole syntheses can provide an expected range. The synthesis of related systems, such as bis(4-hydroxythiazoles), has been reported with moderate to good yields. thieme-connect.com The efficiency of the reaction can be sensitive to the specific substrates and conditions used. For instance, steric hindrance on either precursor can lower the yield, while optimizing the temperature and choice of base can improve it.
| Thiazole Product | Synthesis Method | Reported Yield | Reference |
|---|---|---|---|
| 5,5'-Diphenyl-2,2'-bi(1,3-thiazole)-4,4'-diol | Hantzsch synthesis from dithiooxamide | 60-75% | thieme-connect.com |
| Tricyclic Lactones based on 4-Hydroxy-1,3-thiazoles | Hantzsch synthesis | Up to 79% | thieme-connect.com |
| 5,5'-(1,4-Phenylene)bis(2-phenyl-1,3-thiazol-4-ol) | Condensation of thioamide with bis(bromoacetate) | 22% | thieme-connect.com |
| 2-Amino-5-(2-hydroxyphenyl)-1,3-thiazol-4(5H)-one | Reaction of 3-bromo-1-benzofuran-2(3H)-one with thiourea | Not specified, but successful | researchgate.net |
Advanced Synthetic Techniques in Thiazole Chemistry
Modern synthetic chemistry has moved towards methodologies that offer significant advantages over traditional approaches, such as reduced reaction times, increased yields, and improved safety and environmental profiles. researchgate.net For thiazole synthesis, these advanced techniques have proven particularly effective.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times and improvements in product yields. uit.no This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can accelerate reaction rates and enhance selectivity. tandfonline.com
In the context of thiazole synthesis, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions. For instance, a series of novel thiazole analogues were synthesized through a microwave-assisted multicomponent reaction of thiocarbohydrazide, various aldehydes, and substituted phenacyl bromides. tandfonline.comtandfonline.com This approach highlights the efficiency of microwave heating in constructing the thiazole ring in a single step from readily available starting materials. tandfonline.com Another study demonstrated the solvent-free synthesis of thiazole-substituted thiosemicarbazone analogues under microwave irradiation, achieving high yields in just 5 minutes, a significant improvement over conventional reflux methods. nih.gov
The synthesis of thiazolyl-pyridazinedione derivatives has also been achieved via a microwave-assisted, one-pot, three-component reaction. mdpi.com This method, using an eco-friendly chitosan (B1678972) catalyst, resulted in high yields and short reaction times. mdpi.com Similarly, 2,5-bis(pyrazol-4-yl) researchgate.netbepls.comthiazolo[5,4-d] researchgate.netbepls.comthiazoles have been synthesized using a one-pot microwave-assisted method involving the reaction of dithiooxamide with pyrazole-4-carbaldehydes, followed by oxidation. scispace.com
These examples strongly suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound. A plausible microwave-assisted route would likely involve the condensation of a suitable thioamide with an α-haloketone derivative.
Table 1: Examples of Microwave-Assisted Thiazole Synthesis
| Starting Materials | Product | Reaction Time | Yield | Reference |
| Thiocarbohydrazide, Aldehydes, Phenacyl Bromides | Thiazole Analogues | Not Specified | Good | tandfonline.comtandfonline.com |
| Thiosemicarbazide (B42300), 2-Aryl-4-formylthiazole derivatives | Thiazole-substituted Thiosemicarbazones | 5 min | High | nih.gov |
| Maleic Anhydride (B1165640), Thiosemicarbazide, Hydrazonoyl Halides | Thiazolyl-Pyridazinediones | 4-8 min | High | mdpi.com |
| Dithiooxamide, Pyrazole-4-carbaldehydes | 2,5-bis(pyrazol-4-yl) researchgate.netbepls.comthiazolo[5,4-d] researchgate.netbepls.comthiazoles | Not Specified | Not Specified | scispace.com |
Green Chemistry Approaches in Thiazole Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govresearchgate.net In thiazole synthesis, this has translated into the development of environmentally benign methods that utilize greener solvents, catalysts, and energy sources. bepls.comnumberanalytics.com
One of the key green chemistry strategies is the use of alternative energy sources like ultrasound irradiation. scilit.comtandfonline.com Ultrasound-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. scilit.comtandfonline.com This technique can lead to higher purity, lower costs, and high yields with simple workups compared to conventional methods. tandfonline.com For example, the lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides represents a greener and more sustainable pathway. rsc.org
The use of green catalysts is another important aspect of green thiazole synthesis. researchgate.netresearchgate.net Chitosan, a natural and biodegradable polymer, has been used as a heterogeneous basic biocatalyst in the microwave-assisted synthesis of novel thiazolyl-pyridazinediones. mdpi.com Similarly, a recyclable cross-linked chitosan hydrogel biocatalyst has been employed in the ultrasound-assisted synthesis of thiazole derivatives. mdpi.com
Solvent-free synthesis, or performing reactions in green solvents like water or polyethylene (B3416737) glycol (PEG), is also a cornerstone of green chemistry. bepls.comnih.gov An efficient, catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 as the reaction medium. bepls.com Furthermore, a simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent. bepls.com The Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) can be performed under solvent-free conditions to produce 2-aminothiazoles and 2-amino-1,3-selenazoles in good yields. organic-chemistry.org
Table 2: Green Chemistry Approaches in Thiazole Synthesis
| Green Approach | Starting Materials | Product | Conditions | Reference |
| Ultrasound-Assisted | Thiocarbohydrazones, α-haloketones | 1,3-Thiazoles | Solvent-free | scilit.comtandfonline.com |
| Ultrasound-Assisted, Biocatalyst | Arylethanones, Thioamides | 2,4-Disubstituted Thiazoles | Lipase catalyst | rsc.org |
| Green Catalyst | Maleic Anhydride, Thiosemicarbazide, Hydrazonoyl Halides | Thiazolyl-Pyridazinediones | Chitosan catalyst, Microwave | mdpi.com |
| Green Solvent | α-Diazoketones, Thiourea | 2-Aminothiazoles | PEG-400 | bepls.com |
| Solvent-Free | 2-Bromoacetophenones, Thiourea | 2-Aminothiazoles | Catalyst-free | organic-chemistry.org |
| Green Catalyst | Hydrazonoyl Chlorides, 2-Bromo-1-arylethan-1-ones | Thiazole Derivatives | Terephthalohydrazide Cs Schiff's base hydrogel, Ultrasound | nih.gov |
The application of these green chemistry principles to the synthesis of this compound could involve an ultrasound-assisted condensation of a suitable thioamide and α-haloketone, potentially in a green solvent or under solvent-free conditions, to afford the target compound in an efficient and environmentally friendly manner.
Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethyl 1,3 Thiazol 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.
Based on the structure, one would expect to observe signals for the two methyl groups (at positions 2 and 5) and the hydroxyl proton. The methyl protons at C-2 and C-5 would likely appear as singlets in the upfield region of the spectrum, typically between δ 2.0 and 2.5 ppm. The exact chemical shifts would differ slightly due to the different electronic environments of the C-2 and C-5 positions in the thiazole (B1198619) ring. The hydroxyl proton (4-OH) is expected to show a broad singlet, the chemical shift of which can vary over a wide range depending on the solvent, concentration, and temperature. In related thiazole structures, this signal has been observed in various regions. acgpubs.orgnih.gov
A hypothetical ¹H NMR data table is presented below based on general principles and data from similar structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 3H | CH ₃ (at C-2) |
| ~2.1 | s | 3H | CH ₃ (at C-5) |
| variable | br s | 1H | OH |
s = singlet, br s = broad singlet
The ¹³C NMR spectrum provides crucial information about the carbon framework of 2,5-Dimethyl-1,3-thiazol-4-ol. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.
The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) would resonate at lower fields compared to the methyl carbons due to their sp² hybridization and the influence of the heteroatoms (N and S). The C-4 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield-shifted among the ring carbons. The C-2 and C-5 carbons will also have distinct chemical shifts. The two methyl carbons will appear in the upfield region of the spectrum. In analogous thiazole derivatives, the C=N carbon (C-2) and the carbon bearing the hydroxyl group (C-4) show characteristic downfield shifts. acgpubs.orgmdpi.com
A hypothetical ¹³C NMR data table is provided below for illustrative purposes.
| Chemical Shift (ppm) | Assignment |
| ~165 | C -2 |
| ~155 | C -4 |
| ~120 | C -5 |
| ~18 | C H₃ (at C-2) |
| ~12 | C H₃ (at C-5) |
While ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity within the molecule.
A COSY spectrum would show correlations between coupled protons. However, for this compound, where all methyl groups are expected to be singlets, COSY would be of limited use for confirming scalar coupling. An HSQC experiment, on the other hand, would be highly informative, revealing one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=N, and C=C functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl groups would appear in the range of 2900-3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to be observed around 1600-1650 cm⁻¹, while the C=C stretching vibration may appear in a similar region, typically around 1500-1600 cm⁻¹. The presence of these key absorption bands would provide strong evidence for the proposed structure. mdpi.comthermofisher.com
A table summarizing the expected IR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl |
| 2900-3000 | C-H stretch | Methyl |
| 1600-1650 | C=N stretch | Thiazole ring |
| 1500-1600 | C=C stretch | Thiazole ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 129.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 129. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for thiazole derivatives involve the cleavage of the ring and the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a methyl group (CH₃), carbon monoxide (CO), or other small fragments, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition. mdpi.comnist.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. This data is then used to calculate the empirical formula of the substance. For this compound, with a molecular formula of C₅H₇NOS, the theoretical elemental composition can be calculated. measurlabs.comeltra.com
The experimental results from an elemental analyzer should closely match the theoretical values to validate the empirical formula and purity of the synthesized compound.
A table with the calculated elemental analysis data is shown below.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 46.48 |
| Hydrogen (H) | 5.46 |
| Nitrogen (N) | 10.84 |
| Oxygen (O) | 12.38 |
| Sulfur (S) | 24.82 |
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
For instance, single-crystal X-ray diffraction has been successfully used to confirm the molecular structure of newly synthesized 2,5-disubstituted thiazoles and other related heterocyclic systems. acs.orgresearchgate.net In one study, the structure of a 2,3,4-trisubstituted thiazole derivative was unambiguously confirmed by X-ray analysis, providing critical evidence for its structural characterization. researchgate.net Similarly, the analysis of a 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole derivative revealed that the thiazoline (B8809763) ring adopts a flattened sofa conformation. mdpi.com These examples demonstrate the power of X-ray diffraction to elucidate the detailed solid-state structures of complex thiazole-containing molecules. acs.orgresearchgate.netresearchgate.netmdpi.com The data obtained from such studies, including unit cell dimensions and space group symmetry, are fundamental for structure-property relationship studies.
Table 1: Representative Crystallographic Data for a Substituted Dihydrothiazole Derivative This table presents data for a related compound, 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole, to illustrate typical X-ray diffraction findings.
| Parameter | Value | Reference |
| Compound | 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | mdpi.com |
| CCDC Number | 723563 | mdpi.com |
| Conformation | Flattened sofa | mdpi.com |
Chromatographic Methods for Purity Assessment and Component Separation (e.g., HPLC)
Chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a principal technique used for the analysis of thiazole derivatives due to its high resolution and sensitivity. researchgate.netresearchgate.net
The development of an HPLC method typically involves optimizing the mobile phase composition, column type, and detection wavelength to achieve efficient separation. For thiazole derivatives, reversed-phase HPLC is commonly employed, often using a C18 column. researchgate.netresearchgate.net A study on a specific thiazole derivative utilized a mobile phase of water and methanol (B129727) (30:70 v/v) with UV detection at 238 nm. researchgate.net Another method for a different set of thiazole-based compounds used an acetonitrile-acetate buffer solution mixture (5:95 v/v) on a C18 column. researchgate.net These methods allow for the determination of purity and the quantification of the compound in various matrices.
Furthermore, chromatographic techniques are crucial for separating complex mixtures, such as diastereomeric or enantiomeric mixtures of chiral thiazole derivatives. google.com Techniques like reversed-phase thin-layer chromatography (RP-TLC) have also been used to determine properties like the lipophilicity of newly synthesized thiazole derivatives, which can be correlated with their biological activity. nih.gov The versatility of chromatography makes it a cornerstone of analytical chemistry for compounds like this compound.
Table 2: Example HPLC Method Parameters for Thiazole Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomax C18 (250 mm × 4.5 mm, 5 µm) | Diaspher-110-C18 (150 x 4 mm, 5 µm) |
| Mobile Phase | Water:Methanol (30:70) | Acetonitrile:Acetate (B1210297) buffer solution (pH 4.70) (5:95) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 238 nm | UV (wavelength not specified) |
| Reference | researchgate.net | researchgate.net |
Chemical Reactivity and Transformation Pathways of 2,5 Dimethyl 1,3 Thiazol 4 Ol
Reactivity of the Thiazole (B1198619) Heterocyclic Ring System
The thiazole ring is an aromatic system, and its reactivity is a cornerstone of its chemical identity. The presence of both sulfur and nitrogen atoms creates a unique electronic distribution that influences its interactions with various reagents. scribd.com
The thiazole nucleus is generally susceptible to electrophilic attack, a characteristic feature of aromatic compounds. scribd.com The precise position of substitution, however, is directed by the existing substituents on the ring. In 2,5-dimethyl-1,3-thiazol-4-ol, the ring is activated by electron-donating groups. General knowledge of thiazole chemistry suggests that for electrophilic substitution, the C5 position is typically the most reactive, followed by the C4 and C2 positions. ias.ac.in In the case of this compound, the C4 and C5 positions are already substituted. Therefore, electrophilic attack would be predicted to occur at the C2 position, though it is generally less favored than C5. ias.ac.in Studies on similarly substituted thiazoles confirm that the reactivity of the positions follows the order 5 > 4 > 2 for electrophilic substitution. ias.ac.in
Nucleophilic substitution on the thiazole ring is generally challenging due to the ring's inherent electron-rich nature. Such reactions typically require the presence of a good leaving group and often harsh reaction conditions. For thiazoles, the order of reactivity for nucleophilic substitution is the reverse of that for electrophilic substitution, with the C2 position being the most susceptible, followed by C4 and C5. ias.ac.inias.ac.in In this compound, a nucleophilic attack would most likely target the C2 position if a suitable leaving group were present. However, this is not a commonly reported transformation for this specific molecule under standard conditions. mdpi.com
Thiazole and its derivatives can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. mdpi.com These reactions are critical in synthetic chemistry for constructing complex molecular architectures. libretexts.org Thiazoles can act as dienes in [4+2] cycloadditions (Diels-Alder reactions) or as the 2π component in [2+2] and [3+2] cycloadditions. youtube.comnih.gov For instance, 1,3-dipolar cycloaddition of a related thiazolo[5,4-d]pyrimidine (B3050601) 1-oxide with dimethyl acetylenedicarboxylate (B1228247) has been shown to result in a ring transformation, highlighting the potential of the thiazole moiety to undergo complex rearrangements via cycloaddition pathways. rsc.org While specific studies on this compound in cycloaddition reactions are not widespread, the general reactivity of the thiazole ring suggests its potential to engage in such transformations, particularly with highly reactive dienophiles or dipolarophiles. libretexts.orgacs.org
Reactivity of the Hydroxyl Group at Position 4
The hydroxyl group at the C4 position is a key determinant of the molecule's reactivity, allowing for transformations typical of alcohols and phenols.
The hydroxyl group of this compound readily undergoes esterification and etherification. Esterification can be achieved by reacting the compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org For example, 4-hydroxythiazoles have been successfully converted into their corresponding 4-acetoxy derivatives by treatment with acetic anhydride (B1165640) in pyridine (B92270). researchgate.net
Etherification is commonly performed via a Williamson-type synthesis, where the hydroxyl group is first deprotonated with a base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide (e.g., alkyl iodide or bromide) to form the corresponding ether. chim.it This method is versatile for introducing a variety of functional groups to the oxygen atom. chim.it
Table 1: Representative Reactions of the Hydroxyl Group
| Reaction Type | General Reagents | Product Class | Reference |
|---|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | 4-Acetoxythiazole | researchgate.net |
Reactivity of Methyl Substituents at Positions 2 and 5
The methyl groups at the C2 and C5 positions of the thiazole ring are not mere passive substituents. Their acidity and susceptibility to reaction are influenced by the electron-withdrawing nature of the heterocyclic ring, making them active sites for various chemical transformations. The methyl group at the 2-position is generally more reactive than the one at the 5-position due to its proximity to the nitrogen atom and the resulting electronic effects. ias.ac.in
Side-Chain Functionalization and Modification Reactions
The methyl groups of this compound can undergo a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve oxidation, halogenation, and condensation.
Oxidation: The methyl groups attached to the thiazole ring can be oxidized to form the corresponding carboxylic acids. This transformation is a common strategy for synthesizing thiazolecarboxylic acids. ontosight.aigoogle.com For instance, the oxidation of 4-methylthiazole (B1212942) is a known route to 4-thiazolecarboxylic acid. ontosight.ai Strong oxidizing agents such as potassium permanganate (B83412) are typically employed for this purpose. The resulting thiazolecarboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
Halogenation: The methyl groups can be halogenated, which opens up pathways for further nucleophilic substitution reactions. A notable example is the reaction of methyl-substituted thiazoles with thionyl chloride. This can lead to the formation of chloromethyl or even trichloromethyl derivatives. publish.csiro.auresearchgate.net For example, heating 2,4-dimethylthiazole-5-carboxylic acid with thionyl chloride results in the chlorination of the 2-methyl group, which upon hydrolysis, yields 4-methylthiazole-2,5-dicarboxylic acid. publish.csiro.au Similarly, 2,5-dimethylthiazole (B1293674) can undergo chloromethylation, for instance with formaldehyde (B43269) and hydrochloric acid, to produce 4-(chloromethyl)-2,5-dimethylthiazole, a reactive intermediate for further synthesis.
Condensation Reactions: The protons of the methyl groups, particularly at the C2 position, are sufficiently acidic to be removed by a strong base. The resulting carbanion can then act as a nucleophile in condensation reactions with electrophiles, such as aldehydes. ias.ac.in For example, 2-methylthiazole (B1294427) derivatives readily react with aromatic aldehydes. ias.ac.in A related reaction is the cross-aldol condensation of 5-acetyl-2,4-dimethylthiazole (B181997) with various substituted benzaldehydes, which proceeds at the methyl of the acetyl group, demonstrating the reactivity of methyl groups adjacent to a carbonyl-like system within the thiazole context. researchgate.net
Deprotonation and Alkylation: The use of strong bases, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), can deprotonate the methyl groups to form lithiated intermediates. These anionic species are powerful nucleophiles that can react with a variety of electrophiles, allowing for the elongation and functionalization of the side chain. rsc.org While deprotonation of 2,5-dimethyl substituted thiazole acids can lead to a mixture of products, converting the carboxylic acid to an amide can direct the deprotonation specifically to one of the methyl groups. rsc.org
Table 1: Examples of Side-Chain Functionalization Reactions of Methylthiazoles
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Thiazolecarboxylic acids | ontosight.ai, google.com |
| Halogenation | Thionyl chloride (SOCl₂) | Chloromethyl or Trichloromethyl derivatives | publish.csiro.au, researchgate.net |
| Chloromethylation | Formaldehyde, HCl, ZnCl₂ | Chloromethylthiazoles | |
| Condensation | Aldehydes, Base | Hydroxyalkylthiazoles | ias.ac.in |
| Deprotonation | Strong base (e.g., BuLi, LDA) | Lithiated thiazole intermediates | rsc.org |
Tautomeric Equilibria and Interconversion in this compound Systems
A crucial aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the enol form and the keto form. researchgate.netmdpi.com
The two primary tautomers are:
This compound (the "enol" form)
2,5-Dimethyl-1,3-thiazolidin-4-one (the "keto" form)
This phenomenon is a classic example of keto-enol tautomerism, where the proton and the double bond shift their positions. mdpi.com The equilibrium between these two forms can be influenced by several factors, most notably the solvent. mdpi.comresearchgate.net
Spectroscopic studies have been instrumental in investigating this tautomerism. mdpi.comnih.gov
¹H-NMR and ¹³C-NMR Spectroscopy: In different solvents, the ratio of the keto and enol forms can be determined by observing the distinct signals for each tautomer. For example, the ¹³C-NMR spectrum of a related compound showed distinct signals for the ketonic carbon (around δ 204.5 ppm) and the enolic carbon (around δ 155.5 ppm), confirming the presence of both tautomers. mdpi.com
UV-Visible Spectroscopy: The electronic absorption spectra of the tautomers differ, allowing for the study of the equilibrium in various solvents. Studies on similar heterocyclic systems have shown that polar aprotic solvents like DMSO tend to favor the keto form, whereas non-polar solvents such as chloroform (B151607) can shift the equilibrium towards the enol form. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: The presence of both a hydroxyl group (O-H stretch) in the enol form and a carbonyl group (C=O stretch) in the keto form can be detected by IR spectroscopy, providing further evidence for the tautomeric equilibrium. d-nb.info
The existence of this tautomeric equilibrium is significant as the two forms exhibit different chemical reactivity. The enol form has a nucleophilic hydroxyl group, while the keto form has an electrophilic carbonyl carbon and an acidic proton at the C5 position. This dual reactivity allows this compound to react as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the other reactants.
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Functional Group |
| Enol Form | This compound | Hydroxyl (-OH) |
| Keto Form | 2,5-Dimethyl-1,3-thiazolidin-4-one | Carbonyl (C=O) |
Derivatization Strategies and Synthetic Exploration Based on 2,5 Dimethyl 1,3 Thiazol 4 Ol
Synthesis of Substituted Thiazol-4-ol (B3271258) Derivatives
The thiazole (B1198619) ring is amenable to substitution at its carbon and nitrogen atoms. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring itself, involving the condensation of α-halocarbonyl compounds with thioamides. ijper.orgmdpi.com This foundational reaction allows for the introduction of diversity from the outset. For pre-existing thiazole systems, electrophilic substitution and other functional group interconversions are common strategies. For instance, the reaction of 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides demonstrates the reactivity of the amino group, a common functional handle in thiazole chemistry. mdpi.com Similarly, bromination of acetophenone (B1666503) derivatives followed by cyclization with thioamides is a key step in creating substituted thiazoles. mdpi.comnih.gov
| Position | Modification Strategy | Example Reactants | Resulting Structure |
| C2 | Nucleophilic substitution on a precursor | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines | Imidazotriazole-incorporated thiazoles mdpi.com |
| C4/C5 | Hantzsch Synthesis | α-haloketones and thioamides | 2,4-disubstituted thiazoles ijper.org |
| N3 | Acylation | 2-amino-5-benzyl-1,3-thiazoles and acid chlorides | N-acylated 2-amino-5-benzyl-1,3-thiazoles mdpi.com |
A prominent strategy in medicinal chemistry involves the hybridization of pharmacophores, where two or more heterocyclic rings are combined to create a single molecule with potentially enhanced or novel biological activities. The 2,5-dimethyl-1,3-thiazol-4-ol scaffold is a suitable platform for such molecular engineering.
Pyrazole (B372694): Pyrazole-containing thiazole derivatives have been synthesized through multi-step reactions. One approach involves synthesizing pyrazole derivatives with a thioamide group, which can then undergo reactions analogous to the Hantzsch synthesis to form the thiazole ring, thereby linking the two heterocycles. acgpubs.org For example, chalcone (B49325) derivatives can react with thiosemicarbazide (B42300) to form pyrazoles containing a thioamide group, which are then further reacted to build the thiazole moiety. acgpubs.org Another method involves the reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiosemicarbazide to produce a hydrazinyl-thiazole derivative that contains a triazole ring system. journalijar.com
Oxadiazole: The synthesis of thiazole-substituted 1,3,4-oxadiazoles can be achieved through a multi-step pathway. This typically starts with the reaction of thioamides with ethyl 4-chloro-3-oxobutanoate to form a thiazolyl acetate (B1210297) derivative. researchgate.net This intermediate is then converted to the corresponding acetohydrazide, which upon reaction with carbon disulfide and potassium hydroxide, cyclizes to form a 5-((thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. researchgate.net This thiol can be further functionalized. researchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) rings often involves the cyclization of hydrazide derivatives. researchgate.netmdpi.com
Thiadiazole: Thiazole and 1,3,4-thiadiazole (B1197879) moieties can be linked together. Synthetic routes often begin with the formation of thiosemicarbazone derivatives from various aldehydes, which then react via the Hantzsch reaction to yield the thiazole core. semanticscholar.org Subsequent reactions can be employed to construct the thiadiazole ring. For instance, substituted thiazole derivatives can be reacted with chloroacetonitrile, and the resulting nitrile can be used to synthesize 2-amino-1,3,4-thiadiazole (B1665364) compounds. semanticscholar.org Other approaches involve preparing key intermediates like substituted thiocarbamoylhydrazinocarbonyl)methyl-1H-pyrazolo[3,4-b]quinolines, which can then be cyclized to form thiadiazole derivatives attached to another heterocyclic system. nih.gov
| Heterocycle | Synthetic Strategy | Key Intermediates | Reference |
| Pyrazole | Integration via multi-step synthesis | Pyrazole derivatives with a thioamide group | acgpubs.org |
| Oxadiazole | Cyclization of thiazolyl acetohydrazide | 2-(2-arylthiazol-4-yl)acetohydrazide | researchgate.net |
| Thiadiazole | Hantzsch reaction followed by thiadiazole formation | Thiosemicarbazone derivatives, substituted nitrile derivatives | semanticscholar.org |
Coupling Reactions for the Construction of Complex Molecular Architectures
Coupling reactions are powerful tools for creating intricate molecular structures by forming new carbon-carbon or carbon-heteroatom bonds. These reactions are instrumental in expanding the chemical space of this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds. nih.gov This methodology can be applied to halogenated thiazole derivatives, allowing for the introduction of aryl or other organic fragments. For example, a Suzuki-Miyaura coupling between a thiazole bromide and a boronic acid can be used to link an adamantane (B196018) derivative to the thiazole ring. nih.gov The formation of C-C bonds can also be promoted by organic photocatalysts like Eosin-Y under visible light, which can activate substrates to form radical species that then engage in bond formation. rsc.org Biomimetic strategies, mimicking enzymatic reactions, have also been developed for C-C bond formation, such as proline-catalyzed aldol (B89426) reactions. acs.org
The formation of bonds between carbon and heteroatoms (N, S, O) is crucial for building diverse molecular scaffolds. Copper-catalyzed reactions are particularly useful for forming carbon-heteroatom bonds. google.com These methods can be employed to arylate amides and other nitrogen-containing compounds. The Eschenmoser coupling reaction is another significant method, particularly for forming C-S bonds, and has been used in reactions involving thioamides and α-bromoamides. beilstein-journals.orgnih.gov This reaction can lead to the formation of a thiazol-4-ol derivative. beilstein-journals.orgnih.gov The synthesis of sulfonamide-substituted thiazoles also highlights the formation of C-N linkages, which are important in medicinal chemistry. mdpi.com
Stereoselective Synthesis of Chiral Thiazole Derivatives
The introduction of chirality into thiazole derivatives is of great interest for applications in materials science and medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
The synthesis of chiral thiazole derivatives can be approached by using chiral starting materials or by employing chiral catalysts or auxiliaries. For instance, the reaction of L-cysteine with carbonyl compounds leads to chiral thiazolidine (B150603) derivatives, which can undergo stereoselective conversions to form bicyclic products with multiple stereogenic centers. rsc.orgresearchgate.net While these are thiazolidines (the saturated form of thiazole), the principles of using chiral precursors are applicable. Bioinspired stereoselective synthesis has been used to create chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans, demonstrating a strategy that relies on the chemoselective formation of a stabilized carbocation. elsevierpure.com The development of novel chiral phosphine (B1218219) ligands has been instrumental in advancing stereoselective reactions, such as in the synthesis of chiral sulfinyl compounds. acs.org Such ligands could potentially be applied to stereoselective reactions involving thiazole substrates. The synthesis of chiral α-amino acid derivatives has also been achieved through photocatalyzed deracemization, a modern technique for achieving high enantiomeric excess. researchgate.net
Computational and Theoretical Chemistry Investigations of 2,5 Dimethyl 1,3 Thiazol 4 Ol
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For thiazole (B1198619) derivatives, DFT calculations are instrumental in understanding their behavior in chemical and biological systems. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
In a study on thiazole azo dyes, DFT calculations revealed that the HOMO orbitals were spread over the donor moiety and the thiazole ring, while the LUMO shapes were dictated by the nature of acceptor groups. mdpi.com For a series of (E)-2-(hydrazineyl)-4-(2,4-dichlorophenyl)thiazole derivatives, DFT analysis of a representative compound (5e) revealed a HOMO-LUMO gap of 3.94 eV, indicating moderate stability and reactivity. tandfonline.com
Other quantum chemical descriptors are also calculated to predict reactivity. These include:
Chemical Hardness (η): Resistance to deformation or change in electron distribution.
Electronic Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. niscpr.res.inresearchgate.net These maps are crucial for predicting how a molecule will interact with other molecules, including biological receptors. For thiazole derivatives, MEP maps often show negative potential around the nitrogen and sulfur atoms of the thiazole ring and any oxygen atoms, indicating these are likely sites for electrophilic attack or hydrogen bonding. researchgate.net
Table 1: Illustrative DFT-Calculated Parameters for a Thiazole Derivative
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.1579 eV | Electron-donating ability |
| ELUMO | -1.4566 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.7013 eV | Chemical reactivity and kinetic stability |
Note: Data is for a representative thiazolidinone derivative and serves as an example of typical values obtained in DFT studies.
Molecular Modeling and Docking Simulations
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target.
Molecular docking simulations calculate a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the receptor. A more negative value typically indicates a stronger, more favorable binding interaction.
While no specific docking studies for 2,5-dimethyl-1,3-thiazol-4-ol were found, numerous studies on related thiazole derivatives demonstrate their potential to bind to various biological targets. For instance, a series of thiazole derivatives showed promising binding affinities against bacterial proteins. One compound exhibited a binding energy of -10.3 kcal/mol with a Staphylococcus aureus protein (PDB ID: 2XCT), suggesting strong inhibitory potential. tandfonline.com In another study, thiazole derivatives were docked against cholinesterase enzymes, with some compounds showing favorable binding energies and selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). academie-sciences.fr Similarly, docking of thiazolidinone derivatives against the GlcN-6-P enzyme has been performed to predict antimicrobial activity. biointerfaceresearch.com
These studies collectively suggest that a molecule like this compound, with its functional groups, would likely exhibit significant binding affinities to various protein active sites.
Table 2: Examples of Predicted Binding Affinities for Thiazole Derivatives with Biological Targets
| Thiazole Derivative Class | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|---|
| (E)-2-(hydrazineyl)-4-(2,4-dichlorophenyl)thiazole | S. aureus tyrosyl-tRNA synthetase (2XCT) | -10.3 | Antibacterial |
| Thiazolyl coumarin (B35378) derivative | E. coli DNA gyrase | -8.5 | Antibacterial |
| Thiazole-based amide | Butyrylcholinesterase (BChE) | -8.4 | Neurodegenerative diseases |
| Thiazolidinone derivative | GlcN-6-P synthase (2VF5) | -7.9 | Antimicrobial |
| 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | Penicillin binding protein 4 (PBP4) E. coli (2EXB) | -5.2 | Antibacterial |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules.
Common interactions observed in docking studies of thiazole derivatives include:
Hydrogen Bonds: These are critical for specificity and affinity. The hydroxyl group in this compound, as well as the nitrogen atom in the thiazole ring, would be prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site (e.g., with serine, threonine, or asparagine).
Hydrophobic Interactions: The methyl groups and the core thiazole ring can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
π-Sulfur Interactions: The sulfur atom in the thiazole ring can participate in π-sulfur interactions, which are recognized as important non-covalent binding forces.
For example, the docking of a 4,5-dihydrothiazole derivative into the active site of Penicillin-binding protein 4 from E. coli revealed a hydrogen bond between the thiazoline (B8809763) ring's nitrogen atom and the amino acid ASN 308, along with carbon-hydrogen bonds with SER 303. mdpi.com In another study, the high activity of thiazole coumarin derivatives was attributed to strong hydrogen bonding and π-π interactions with their target proteins. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Analysis and Transition State Identification
Quantum chemical calculations, often using DFT, are employed to map out the potential energy surface of a chemical reaction. This allows researchers to understand the detailed step-by-step mechanism, identify intermediate structures, and locate the transition state (the highest energy point along the reaction coordinate). The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
While a specific reaction mechanism analysis for this compound is not available, studies on related systems illustrate the methodology. For example, the complex reaction of a 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) was investigated using DFT calculations. nih.gov The study elucidated a multi-step pathway involving the formation of seleniranium intermediates. The calculations were able to map the reaction pathway, showing how an initial six-membered ring product could rearrange into a more thermodynamically stable five-membered ring product. nih.gov Such studies are vital for optimizing reaction conditions to favor the formation of a desired product, for instance, in the Hantzsch thiazole synthesis, a common method for preparing thiazole rings.
Quantitative Structure-Activity Relationship (QSAR) Analysis in Thiazole Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ptfarm.pl In a QSAR study, molecular descriptors (numerical values that quantify different aspects of a molecule's structure) are calculated for a set of compounds with known activities. Then, a mathematical model is developed to relate these descriptors to the activity.
For thiazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antihistamine, anti-inflammatory, and enzyme inhibitory effects. nih.govlaccei.orgimist.ma
The process typically involves:
Descriptor Calculation: A wide range of descriptors are calculated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. ptfarm.plimist.ma
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSAR model. laccei.orgimist.ma
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A QSAR study on thiazole derivatives as inhibitors of the PIN1 enzyme used descriptors such as molar refractivity (MR), LogP, and LUMO energy (ELUMO). imist.ma The resulting MLR model showed a good correlation between these descriptors and the inhibitory activity. imist.ma Another study on thiazoles with H1-antihistamine activity identified polarizability, HOMO energy, and hydration energy as key parameters influencing their biological function. nih.gov
Table 3: Example of a QSAR Model for Thiazole Derivatives as PIN1 Inhibitors
| Statistical Method | Key Descriptors | Correlation Coefficient (R²) | Predictive Power (R²test) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | MR, LogP, ELUMO, J | 0.76 | 0.78 |
| Artificial Neural Network (ANN) | (Same as MLR) | 0.98 | 0.98 |
Source: Adapted from a QSAR study on thiazole derivatives as PIN1 inhibitors. imist.ma
These QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent thiazole-based therapeutic agents.
Biological Activity and Mechanistic Insights of 2,5 Dimethyl 1,3 Thiazol 4 Ol Analogs Non Human Research Focus
Antimicrobial Research Investigations
Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against various bacterial, fungal, viral, and mycobacterial pathogens.
Antibacterial Efficacy and Spectrum of Activity
Analogs of the thiazole structure have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. For instance, certain novel thiazolylamine and thiazolylbenzamide ether derivatives have shown inhibitory effects against all tested pathogens, with a particularly strong action against Gram-positive bacteria. mdpi.com The presence of specific functional groups, such as a 3-carbamoyl-4-hydroxy-phenyl group, is thought to contribute to this enhanced activity. mdpi.com
In other studies, newly synthesized thiazole derivatives have exhibited antibacterial properties superior to standard antibiotics like ampicillin (B1664943) and, in some cases, streptomycin. mdpi.com The introduction of electron-withdrawing groups, such as a bromine atom at the para-position of a phenyl ring, has been shown to be essential for the antimicrobial activity of certain thiazolyl derivatives. mdpi.com Similarly, the presence of a nitro functional group on a phenyl ring attached to the thiazole core has been linked to significantly greater antibacterial activity. mdpi.com
Research on benzothiazole (B30560) derivatives has also revealed potent antibacterial activity. For example, hydrazone-incorporating benzothiazoles have shown effective minimum inhibitory concentration (MIC) values against E. coli and P. aeruginosa. nih.gov Furthermore, thiazolidine-4-one derivatives of benzothiazole have demonstrated significant antibacterial efficacy against these same Gram-negative bacteria. nih.gov Some triazole-benzothiazoles have been reported to be potent antibacterial agents with excellent MIC values against S. aureus, B. subtilis, and E. coli. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Analogs
| Compound Type | Bacterial Strains | Key Findings |
|---|---|---|
| Thiazolylamine & Thiazolylbenzamide Ethers | Gram-positive and Gram-negative bacteria | Broad-spectrum inhibition, particularly against Gram-positive bacteria. mdpi.com |
| Substituted Thiazolyl Derivatives | E. coli | Presence of a p-bromophenyl group was essential for activity. mdpi.com |
| Thiazole-Quinolinium Derivatives | Multi-drug resistant bacteria | Small substituents like CH3 or H on the quinoline (B57606) fragment were important. mdpi.com |
| Benzothiazole-Hydrazones | E. coli, P. aeruginosa | Effective MIC values reported. nih.gov |
| Thiazolidinone-Benzothiazoles | E. coli, P. aeruginosa | Significant antibacterial agents. nih.gov |
| Triazole-Benzothiazoles | S. aureus, B. subtilis, E. coli | Potent agents with excellent MIC values. nih.gov |
Antifungal Properties and Putative Targets
Thiazole analogs have also been extensively investigated for their antifungal potential. Many newly synthesized compounds have demonstrated antifungal activity that is significantly higher and better than reference drugs like bifonazole (B1667052) and ketoconazole. mdpi.com For example, certain thiazolin-4-one derivatives have shown good to excellent antifungal activities, with some being over 250 times more active than ketoconazole. mdpi.com These compounds are thought to act as fungicidal agents. mdpi.com
The proposed mechanism for some of these antifungal thiazole derivatives involves the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal cell membrane biosynthesis pathway. mdpi.com The presence of specific substituents, such as a methyl group on a phenyl ring, has been observed to increase the antifungal activity of certain thiazole derivatives. mdpi.com
Antiviral Investigations in Cellular Models
The antiviral potential of thiazole derivatives has been explored in various cellular models. Thiazolides, a class of compounds related to nitazoxanide, have shown broad-spectrum activity against several viruses, including influenza A, hepatitis B, and hepatitis C. liverpool.ac.uk However, their therapeutic application has been limited by poor physicochemical properties. liverpool.ac.uk Research has focused on developing novel thiazolide salts with improved aqueous solubility and pharmacokinetic profiles. liverpool.ac.uk The antiviral activity of these analogs is influenced by the nature and position of substituents on the thiazole ring. For instance, in the 4'-alkylsulfone thiazolide series, there is a strong preference for higher oxidation states at the sulfur atom and for substitution at the 4'-position of the thiazole ring for enhanced activity against viruses like influenza A and hepatitis C. liverpool.ac.uk
Other studies have identified thiazole hybrids as prominent antiviral agents against viruses such as the hepatitis C virus (HCV) and herpes simplex virus (HSV). mdpi.com The presence of a methyl group at the C-5 position of a thiazolidinone ring has been found to be important for measurable antiviral activity against bovine viral diarrhea virus (BVDV). mdpi.com
Antitubercular Activity Studies
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.govucl.ac.uk Thiazole and its derivatives have emerged as a promising class of compounds in this area. mdpi.com
Numerous studies have reported the synthesis of benzothiazole-based compounds with moderate to good anti-tubercular activity against M. tuberculosis H37Rv. nih.gov For instance, certain benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have shown significant inhibitory activity. nih.gov The introduction of a fluoro group on the benzothiazole ring has been shown to enhance antitubercular efficacy. nih.gov
Computational studies on some 2,5-dimethylpyrrole derivatives, which share some structural similarities with the core thiazole scaffold, suggest that they may target the putative MmpL3 protein in M. tuberculosis, a mechanism similar to that of known inhibitors. ucl.ac.uk
Investigation of Anticancer Potential in Cellular and In Vitro Models
Thiazole derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines, indicating their potential as anticancer agents. mdpi.com
Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines
A range of thiazole analogs have been screened for their anticancer activity against various human cancer cell lines, including U251 (glioblastoma), WM793 (melanoma), HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer).
One study reported that a specific N-acylated 2-amino-5-benzyl-1,3-thiazole derivative was highly toxic to human glioblastoma U251 cells and human melanoma WM793 cells. researchgate.net In another investigation, a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogs exhibited remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines. mdpi.com The presence of chloro-substituted phenyl groups on the thiazole ring was associated with a high degree of efficacy. mdpi.com
Furthermore, some thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with the presence of an electron-withdrawing chlorine atom on the pyridine (B92270) ring being a potential contributor to this activity. mdpi.com Phenylthiazole-incorporated quinoline derivatives have also demonstrated notable activity against colon carcinoma, with a methoxy (B1213986) group on the quinolone ring appearing to enhance efficacy. mdpi.com
Table 2: Cytotoxicity of Selected Thiazole Analogs on Human Cancer Cell Lines
| Compound Type | Cancer Cell Lines | Key Findings |
|---|---|---|
| N-acylated 2-amino-5-benzyl-1,3-thiazoles | U251 (glioblastoma), WM793 (melanoma) | High toxicity observed for a specific derivative. researchgate.net |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles | HCT-116 (colon), HepG2 (liver), HT-29 (colon) | Remarkable effectiveness, enhanced by chloro-phenyl substitutions. mdpi.com |
| Thiazole-Pyridine Hybrids | Breast Cancer Cells | Better efficacy than 5-fluorouracil, potentially due to a chlorine substituent. mdpi.com |
| Phenylthiazole-Quinoline Derivatives | Colon Carcinoma | Notable activity, enhanced by a methoxy group. mdpi.com |
Induction of Apoptosis and Modulation of Cell Cycle Progression
Analogs of 2,5-dimethyl-1,3-thiazol-4-ol have demonstrated the ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cell lines.
Some thiazole derivatives have been shown to halt the cell cycle, preventing cancer cell division. For instance, certain 5-ene-4-thiazolidinone derivatives have been reported to induce G0/G1 arrest in leukemia cells. nih.gov This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis by these compounds can occur through various signaling pathways.
In a study on mammalian leukemia cells, a 5-ene-4-thiazolidinone derivative was found to trigger mitochondria-dependent apoptosis. nih.gov This process is often associated with the activation of reactive oxygen species (ROS) production. nih.gov Other research has indicated that thiazole-containing compounds can induce apoptosis, with some showing a higher percentage of apoptotic cells compared to standard drugs like cisplatin (B142131) in certain cancer cell lines. mdpi.com
Furthermore, investigations into thieno[3,2-d]thiazole and dihydrothiazolo[4,5-d]thiazole scaffolds have revealed their potential to induce apoptosis and affect the cell cycle in breast cancer cell lines (MCF-7). nih.govrsc.org
Enzyme Inhibition in Cancer-Related Pathways (e.g., COX inhibitors, tyrosine kinase inhibitors)
A key aspect of the anticancer potential of this compound analogs lies in their ability to inhibit enzymes crucial for cancer cell proliferation and survival.
Tyrosine Kinase Inhibition: Thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. nih.gov These kinases play a vital role in cell signaling pathways that control cell growth and division. nih.gov For example, certain thiazole-based compounds have been developed as inhibitors of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and BRAFV600E, which are all important targets in cancer therapy. nih.govrsc.org The design of multi-targeting kinase inhibitors is a current strategy in cancer treatment, and thiazole scaffolds are being explored for this purpose. nih.govrsc.org Specific examples include pyrazolinyl-thieno[3,2-d]thiazole and pyrazolinyl-thiazolo[4,5-d]thiazolidine-2-thione derivatives. rsc.org Quinazoline analogs are another class of compounds investigated as type I receptor tyrosine kinase inhibitors. google.com
Cyclooxygenase (COX) Inhibition: While more commonly associated with anti-inflammatory activity, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is also relevant in cancer research. brieflands.com COX-2 is often overexpressed in various cancers and is involved in processes like angiogenesis and tumor growth. Some thiazole derivatives have been designed and evaluated as selective COX-2 inhibitors. brieflands.com
The table below summarizes the inhibitory activity of selected thiazole analogs on cancer-related enzymes.
| Compound Class | Target Enzyme(s) | Observed Effect in Non-Human Studies |
| Thiazole derivatives | Protein Kinases (general) | Inhibition of enzymes crucial for cancer cell proliferation. |
| Pyrazolinyl-thieno[3,2-d]thiazole derivatives | EGFR, VEGFR-2, BRAFV600E | Promising suppression impact on these multi-targeted kinases. nih.govrsc.org |
| Imidazo[2,1-b]thiazole (B1210989) analogs | COX-2 | Selective inhibition of the COX-2 isoenzyme. brieflands.com |
Anti-inflammatory Response Mechanisms
The anti-inflammatory properties of this compound analogs are primarily attributed to their interaction with key enzymes and signaling molecules involved in the inflammatory cascade.
Cyclooxygenase (COX) Isoform Inhibition Studies
A significant mechanism behind the anti-inflammatory effects of these analogs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are the two main isoforms. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation. brieflands.com
Numerous studies have focused on developing thiazole derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. brieflands.comnih.gov For example, a series of imidazo[2,1-b]thiazole analogs demonstrated potent and selective COX-2 inhibitory activity. brieflands.com Similarly, certain 2-aminothiazole (B372263) derivatives have shown higher inhibitory activity against the COX-2 isozyme compared to the COX-1 isozyme. rsc.org The selectivity of these compounds is a key area of research, with the goal of developing more effective and safer anti-inflammatory agents. brieflands.comnih.gov
Inducible Nitric Oxide Synthase (iNOS) Modulation
In addition to COX inhibition, modulation of inducible nitric oxide synthase (iNOS) is another mechanism through which thiazole analogs can exert anti-inflammatory effects. iNOS is an enzyme that produces nitric oxide (NO), a key inflammatory mediator.
Research has shown that certain thiazole-containing compounds can act as inhibitors of iNOS. mdpi.com For instance, novel thiazolyl carbonyl thiosemicarbazides and thiazolyl-azole compounds have been designed and found to have potential as iNOS inhibitors, contributing to their anti-inflammatory activity. mdpi.com The ability of these compounds to reduce the production of NO has been evaluated in cellular models. mdpi.com
The table below presents data on the anti-inflammatory mechanisms of selected thiazole analogs from non-human studies.
| Compound/Analog Class | Mechanism | Key Findings |
| Imidazo[2,1-b]thiazole analogs | Selective COX-2 Inhibition | Showed potent and selective inhibition of the COX-2 isoenzyme. brieflands.com |
| 2-Aminothiazole derivatives | COX-1/COX-2 Inhibition | Exhibited higher inhibitory activity against COX-2 than COX-1. rsc.org |
| Thiazolyl carbonyl thiosemicarbazides | iNOS Inhibition | Demonstrated potential as inhibitors of inducible nitric oxide synthase. mdpi.com |
Neurological Activity Investigations
The therapeutic potential of this compound analogs extends to the central nervous system, with a primary focus on their anticonvulsant properties in preclinical models.
Anticonvulsant Potential in Preclinical Models
Several studies have investigated the anticonvulsant effects of various thiazole derivatives in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govscialert.net
For example, a series of new benzothiazole derivatives containing a dimethylpyrazole moiety were synthesized and evaluated for their anticonvulsant activity. nih.gov Some of these compounds showed significant protection in the MES test. nih.gov The mechanism of action for some of these anticonvulsant thiazole derivatives may involve the modulation of GABAergic neurotransmission. nih.gov
Other research has explored different structural modifications of the thiazole ring to enhance anticonvulsant activity. mdpi.com For instance, certain thiazole-linked (arylalkyl) azoles have demonstrated protection in both MES and scPTZ seizure models. mdpi.com Additionally, some 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives have shown promising in vivo anticonvulsant properties. acs.org
The table below highlights the anticonvulsant potential of selected thiazole analogs in preclinical research.
| Compound/Analog Class | Preclinical Model | Observed Anticonvulsant Activity |
| Benzothiazole derivatives with dimethylpyrazole | Maximal Electroshock (MES) test | Showed significant anticonvulsant activity. nih.gov |
| Thiazole-linked (arylalkyl) azoles | MES and scPTZ tests | Provided protection in both seizure models. mdpi.com |
| 1,3,4-Thiadiazole-2-sulfonamide derivatives | MES test in mice | Exhibited strong anticonvulsant properties. acs.org |
Antileishmanial Activity Studies
Thiazole derivatives have emerged as promising candidates in the search for new treatments for leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus. nih.govtandfonline.com Current therapies are often limited by toxicity and developing parasite resistance, highlighting the urgent need for novel therapeutic agents. nih.govnih.gov Research has demonstrated the leishmanicidal activity of various thiazole-containing compounds against different forms of the parasite.
In one study, a series of thiazole compounds, including thiazoacetylpyridines and thiazopyridines, were evaluated for their effects on Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov All tested compounds inhibited the growth of the promastigote form of the parasite and exhibited low cytotoxicity towards mammalian cells, indicating a degree of selectivity. nih.gov Furthermore, these compounds were effective in reducing macrophage infection by the amastigote form of the parasite. nih.gov One particular compound, TAP-04, induced ultrastructural changes in the parasite consistent with apoptosis, a form of programmed cell death. nih.gov
Another investigation focused on 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives, which were synthesized and tested against Leishmania infantum and Leishmania amazonensis promastigotes. rsc.org The 1,3-thiazole derivatives generally displayed better activity. rsc.org Notably, these compounds showed minimal toxicity to mammalian cells. rsc.org
The mechanism of action of some thiazole derivatives is thought to involve the inhibition of key parasite enzymes. For instance, superoxide (B77818) dismutase (SOD), an enzyme crucial for the parasite's antioxidant defense, has been identified as a potential target. tandfonline.com Differences between the SOD of Leishmania braziliensis and human SOD make this enzyme a promising target for selective drug development. tandfonline.com Studies have shown that thiazole derivatives can bind to Leishmania braziliensis SOD with micromolar affinity. tandfonline.com
Additionally, the evaluation of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine (B55565) substituents revealed their in vitro activity against both promastigote and amastigote forms of Leishmania major. researchgate.net The substitution pattern on the amidine nitrogen was found to significantly influence the biological activity. researchgate.net Similarly, novel 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and assessed for their antileishmanial effects against the promastigote stage of Leishmania major using the MTT assay. nih.gov
These findings underscore the potential of the thiazole scaffold in the development of new and more effective treatments for leishmaniasis. nih.govrsc.org
Interaction with Nucleic Acids
DNA Binding and Cleavage Studies
The interaction of thiazole derivatives with DNA is a significant area of research, as these interactions can underpin their biological activities. Various studies have employed techniques such as UV-vis absorption spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements to investigate the binding modes and affinities of these compounds with DNA. nih.gov
In another investigation, chromene-thiazole derivatives were synthesized and their interaction with DNA was explored through molecular docking studies. digitellinc.com These studies predicted that the derivatives favorably bind to the minor groove of DNA, primarily through the formation of hydrogen bonds with the DNA bases. digitellinc.com This favorable interaction has prompted further studies to assess their ability to cleave supercoiled plasmid DNA. digitellinc.com
The DNA binding and cleavage capabilities of metal complexes incorporating thiazole-based Schiff bases have also been a subject of interest. For instance, mononuclear Cu(II) Schiff base complexes derived from Riluzole were shown to bind effectively to ctDNA via an intercalation mode and to cleave pBR322 plasmid DNA efficiently. researchgate.net Similarly, ternary copper(II) complexes of an isoxazole (B147169) Schiff base and heterocyclic compounds, including those with a thiazole moiety, were capable of cleaving supercoiled plasmid DNA. nih.gov
Furthermore, a series of novel thiazole-based cyanoacrylamide derivatives were synthesized and their DNA cleavage and binding properties were evaluated. researchgate.net These studies, often conducted using agarose (B213101) gel electrophoresis, provide insights into the potential of these compounds as chemotherapeutic agents. researchgate.net
The photophysical properties of thiazole orange derivatives upon interaction with DNA have also been examined. nih.gov These dyes exhibit a very low fluorescence quantum yield in solution, but upon binding to double-stranded DNA through intercalation, their fluorescence is enhanced by several orders of magnitude. nih.gov This property makes them useful as fluorescent probes for DNA. nih.gov
These collective findings highlight the diverse ways in which thiazole analogs can interact with DNA, from groove binding and intercalation to DNA cleavage, which are crucial mechanisms for their potential therapeutic applications.
Enzymatic Targets and Inhibition Mechanisms (Beyond Specific Disease Contexts)
Penicillin-Binding Protein (PBP4) Interaction Studies
Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of bacterial cell wall biosynthesis, making them key targets for β-lactam antibiotics. nih.govnih.gov The emergence of antibiotic resistance has spurred research into novel inhibitors of these enzymes, including compounds with a thiazole scaffold.
Molecular docking studies have been employed to investigate the potential of various thiazole derivatives to interact with and inhibit PBPs. In one such study, a series of 4,5-dihydrothiazole derivatives were synthesized and their putative antibacterial activity was evaluated in silico against PBP4 from E. coli and S. aureus. nih.govresearchgate.net The docking results indicated that these compounds could form complexes with the target protein, although the binding energies were considered insignificant when compared to reference drugs. nih.govresearchgate.net However, the presence of natural alkaloids within the structure of some derivatives appeared to enhance their affinity for the PBP4 active site. nih.govresearchgate.net
Another study focused on pyrazolyl–thiazole derivatives of thiophene (B33073) and their binding interactions with PBP4 from E. coli and PBP4a from B. subtilis. rsc.org The docking analysis highlighted specific amino acid residues involved in hydrogen bonding, π–π stacking, and π–alkyl interactions, providing insights into the molecular basis of the observed inhibitory activity. rsc.org
Furthermore, a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives were synthesized and their antibacterial activity was assessed. nih.gov Molecular docking studies suggested that these compounds can target PBP4 from both S. aureus and E. coli. nih.gov
It is important to note that the interaction between thiazole-containing compounds and PBPs is not limited to inhibitors. The structure of ceftaroline (B109729), a cephalosporin (B10832234) antibiotic, features a 1,3-thiazole ring. nih.gov Structural analyses of S. aureus PBP4 in complex with ceftaroline have provided detailed insights into the binding mechanism and the structural basis of resistance. nih.gov
These studies collectively demonstrate that the thiazole moiety can be incorporated into molecules that interact with PBP4, suggesting its potential as a scaffold for the design of novel antibacterial agents targeting this essential enzyme.
DprE1 Enzyme Inhibition
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov It plays a vital role in the formation of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. nih.govnih.gov As such, DprE1 has emerged as a highly attractive target for the development of new anti-tuberculosis drugs. nih.govpsu.edu
Several classes of compounds containing a thiazole or related heterocyclic core have been investigated as inhibitors of DprE1. For instance, ethionamide (B1671405) and prothionamide-based coumarinyl-thiazole derivatives have been synthesized and evaluated for their anti-TB activity. nih.gov Molecular docking studies of these compounds suggested that their mechanism of action could involve the inhibition of the DprE1 enzyme. nih.gov
In a structure-based scaffold hopping approach, novel thiophene-arylamide derivatives were designed and synthesized as noncovalent DprE1 inhibitors. acs.org While some of these derivatives showed potent antimycobacterial activity, the introduction of a thiazole ring in certain positions led to a complete loss of potency, highlighting the sensitivity of the enzyme's active site to structural modifications. acs.org
The development of piperazinyl-N-aryl acetamides and 1,3,4-thiadiazole (B1197879) hybrids has also been pursued as a strategy to identify potential DprE1 inhibitors. researchgate.net Furthermore, the introduction of a 5-nitro group into a thiazole ring of 5-arylidenethiazolidin-4-one derivatives was found to significantly enhance their antitubercular activity, with DprE1 being a likely target. mdpi.com
The discovery of benzothiazinones (BTZs) as potent, irreversible inhibitors of DprE1 has been a significant breakthrough. nih.govpsu.edu These compounds form a covalent adduct with a cysteine residue (Cys387) in the active site of the enzyme. nih.govpsu.edu While the core structure of BTZs is a benzothiazinone, this class of inhibitors has guided the design of other DprE1 inhibitors, some of which incorporate different heterocyclic scaffolds.
The extensive research into various chemical scaffolds, including those containing thiazole and thiadiazole moieties, underscores the importance of DprE1 as a druggable target in the fight against tuberculosis.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.org They are involved in numerous physiological processes, and the inhibition of specific CA isoforms has therapeutic applications. Thiazole-containing compounds have been extensively investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.
Studies have shown that derivatives of 2-aminothiazole can act as potent inhibitors of hCA I and hCA II. nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole demonstrated significant inhibition against hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of hCA II. nih.gov
New naphthoquinone thiazole hybrids have also been synthesized and found to be effective inhibitors of both hCA I and hCA II, with inhibition constants (Ki) in the nanomolar range. bohrium.com Molecular docking studies of these hybrids have helped to rationalize their binding to the active sites of these enzymes. bohrium.com
Furthermore, a series of thiazole-based sulfonamide derivatives and their silver complexes have been evaluated for their CA inhibitory activity. nih.gov The results indicated that the integration of sulfonamide-bearing heterocycles can enhance the ability of a compound to inhibit the carbonic anhydrase enzyme. nih.gov
The inhibitory potential of thiazole derivatives extends beyond the cytosolic isoforms hCA I and II. A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be powerful and selective inhibitors of the mitochondrial isoforms hCA VA and VB, while showing weaker activity against the cytosolic and membrane-associated isoforms. nih.gov
In another study, morpholine-derived thiazoles were screened for their inhibitory potential against bovine carbonic anhydrase-II (CA-II). rsc.org Several of these derivatives exhibited varying degrees of inhibitory action, with one of the most potent compounds showing concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org
The structure-activity relationship of these inhibitors is a key area of focus. For instance, for a series of 2,4,5-trisubstituted thiazoles evaluated as CA-III inhibitors, it was found that a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for activity. mdpi.com
These findings demonstrate the versatility of the thiazole scaffold in designing inhibitors for various carbonic anhydrase isoforms, with potential applications in diverse therapeutic areas.
Structure-Activity Relationship (SAR) Studies for Elucidating Biological Potency
The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical modifications to a parent scaffold, such as this compound, influence its biological activity. In non-human research, SAR studies on analogous thiazole structures have provided critical insights into the features that govern potency against various biological targets, including enzymes and cancer cell lines. These studies typically involve synthesizing a series of derivatives where specific parts of the molecule are systematically altered and then assessing the impact on their biological efficacy.
Investigations into thiazole derivatives have revealed that modifications at several key positions on the thiazole ring and its substituents can dramatically alter biological outcomes. For instance, the nature and position of substituents on phenyl rings attached to the thiazole core are often critical determinants of activity. nih.gov Similarly, altering the groups attached to the nitrogen atom of the thiazole ring can significantly modulate potency. acs.org
Influence of Substituents on Biological Activity
Research has consistently shown that the type and placement of chemical groups on thiazole analogs are crucial for their biological function. Studies focusing on anticancer properties have highlighted the importance of specific substitutions in enhancing efficacy.
For example, in a series of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, modifications to the N-alkyl substitutions and the phenyl rings were explored. acs.org It was found that analogs with longer alkyl chains on the thiazole nitrogen generally exhibited greater antimigration activities. acs.org The most potent analog in one study, which inhibited 50% of cell migration at a nanomolar concentration, featured a longer alkyl chain. acs.org
Furthermore, the substitution on phenyl rings attached to the thiazole core plays a significant role. Halogen and trifluoromethyl substitutions have been investigated, with a chlorine substitution at the meta position of the phenyl ring proving far superior to one at the ortho position in conferring strong antimigration activity. acs.org The presence of electron-withdrawing groups like halogens (Cl, Br, F) on a phenyl ring connected to the thiazole moiety has been identified as a key factor for enhancing activity in several contexts. nih.govmdpi.com
The table below summarizes the impact of various substitutions on the anti-migration activity of a series of thiazole analogs, as evaluated in a non-human cancer cell migration assay.
| Compound | Thiazole N-Substitution | Phenyl Ring Substitution | Relative Anti-Migration Activity | Source |
|---|---|---|---|---|
| Analog A | Methyl | Unsubstituted | Baseline | acs.org |
| Analog B | Ethyl | Unsubstituted | Increased | acs.org |
| Analog C | Propyl | Unsubstituted | Further Increased | acs.org |
| Analog D | Methyl | o-Chloro | Moderate | acs.org |
| Analog E | Methyl | m-Chloro | High | acs.org |
| Analog F | Longer alkyl chain | Unsubstituted | Most Potent | acs.org |
Impact of Core Structural Modifications
Beyond simple substitutions, more significant structural changes to the thiazole scaffold and its linked moieties have been explored to understand their effect on biological potency. The hybridization of the thiazole ring with other heterocyclic systems, such as pyrazoline or 1,2,3-triazole, has emerged as a promising strategy for developing novel compounds with enhanced therapeutic potential. globalresearchonline.netmdpi.com
In one study, the replacement of a metabolically labile ester with more stable bioisosteres in phenylthiazole analogs was investigated for anti-flaviviral potential. nih.gov The results indicated that a dibromomethyl moiety on the thiazole ring contributed to the highest activity. nih.gov Another area of investigation involves the linker between the thiazole ring and other parts of the molecule. For instance, replacing a cyclic piperazine (B1678402) linker with linear diaminoethane or diaminopropane (B31400) linkers in certain complex molecules resulted in compounds with significant and, in some cases, more potent anti-HIV activity in cell-based assays. nih.gov
The table below presents data on the inhibitory concentration (IC50) of various thiazole derivatives against different cancer cell lines, illustrating the effect of structural modifications.
| Compound Series | Key Structural Feature | Target/Cell Line | IC50 / Potency | Source |
|---|---|---|---|---|
| Series 1 | m, p-dimethyl substitution on phenyl ring | Cancer Cell Line | High Cytotoxic Activity | mdpi.com |
| Series 2 | p-chloro/p-methyl on phenyl ring + methyl on thiazole | Cancer Cell Line | Crucial for Antitumor Activity | mdpi.com |
| Series 3 | Thiazolyl-pyrazole hybrid | A549 (human lung adenocarcinoma) | Potent Anticancer Agent | researchgate.net |
| Series 4 | Thiazole-linked 1,2,4-triazole | Anticonvulsant Model | High Protection (up to 100%) | mdpi.com |
| Series 5 | Thiazole with hydroxyl group on benzene (B151609) ring | HeLa Cell Line | Enhanced Anticancer Activity | ijper.org |
| Series 6 | Thiazole with fluorine group on benzene ring | HeLa Cell Line | Decreased Anticancer Activity | ijper.org |
Emerging Non Pharmaceutical Applications of Thiazole Based Compounds
Catalysis and Industrial Chemical Processes
The unique electronic properties of the thiazole (B1198619) ring, particularly when quaternized to form thiazolium salts, make it a valuable scaffold in catalysis. These catalysts are known for their ability to facilitate key carbon-carbon bond-forming reactions.
Role as Stabilizing Catalysts in Organic Transformations
Thiazolium salts, derived from N-alkylation of thiazoles, are precursors to N-heterocyclic carbenes (NHCs). These NHCs are highly effective organocatalysts for a variety of chemical transformations. beilstein-journals.orgacs.org The carbene, generated by deprotonating the C2 position of the thiazolium salt, is a key catalytic species. wikipedia.org While specific studies on catalysts derived from 2,5-Dimethyl-1,3-thiazol-4-ol are not extensively documented, the general mechanism provides a framework for its potential application.
Thiazolium-derived NHCs are particularly famous for catalyzing the benzoin (B196080) condensation and the Stetter reaction. beilstein-journals.orgacs.org In these reactions, the NHC acts as an acyl anion equivalent, a form of "umpolung" (reactivity inversion) that is highly valuable in organic synthesis. The stability of the resulting Breslow intermediate is crucial for the catalytic cycle to proceed efficiently. The substituents on the thiazole ring can significantly influence the catalyst's stability and activity. It is plausible that the methyl groups at the C2 and C5 positions of This compound could provide electronic and steric effects that modulate the catalytic performance of its corresponding NHC.
While no specific data is available for This compound , the following table illustrates the catalytic efficiency of various thiazolium salt pre-catalysts in a model cross-benzoin reaction, highlighting how substituent changes affect the outcome.
Table 1: Catalytic Activity of Various Thiazolium Salts in a Cross-Benzoin Reaction
This data is illustrative of thiazolium salt catalysis and does not represent the specific compound this compound.
| Pre-catalyst (Thiazolium Salt) | Aldehyde 1 | Aldehyde 2 | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Benzaldehyde | Furfural | 75 | beilstein-journals.org |
| 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide | Benzaldehyde | Anisaldehyde | 68 | beilstein-journals.org |
Applications in Redox Chemistry
The thiazole nucleus can participate in redox reactions, and its derivatives are being explored as redox-active materials. The sulfur atom in the thiazole ring can be oxidized, and the aromatic system can be reduced. wikipedia.org N-hydroxythiazole derivatives, in particular, have shown interesting photochemical properties, acting as a source of hydroxyl radicals upon irradiation. nih.gov This suggests a potential role for This compound in photochemical processes or as a redox mediator.
Furthermore, thiazole derivatives have been incorporated into covalent organic frameworks (COFs) for applications in lithium-sulfur batteries, where the thiazole linkage provides high crystallinity, porosity, and redox-active sites, contributing to high capacity and stability. nih.gov
Material Science and Advanced Functional Materials
Thiazole-based compounds are increasingly utilized in the development of advanced functional materials due to their unique electronic and photophysical properties. rsc.org The rigid, planar structure and π-conjugated system of the thiazole ring are conducive to creating materials with interesting optical and electronic characteristics.
Derivatives of 4-hydroxythiazole are known to be fluorescent, with their emission properties being highly dependent on the substituents and the surrounding environment. virginia.edu This makes them candidates for use as fluorescent probes and sensors. The alkylation of the hydroxyl group can further modify these properties. virginia.edu It is conceivable that This compound could serve as a building block for such fluorescent materials.
In the realm of electronics, thiazole-containing polymers and covalent organic frameworks (COFs) have shown promise. Thiazole-linked COFs have been noted for their high out-of-plane electrical conductivity, which is a desirable trait for electrode materials in batteries. semanticscholar.orgresearchgate.net The thiazolo[5,4-d]thiazole (B1587360) (TTZ) scaffold, which consists of two fused thiazole rings, is particularly noted for its use in designing functional materials with enhanced charge-carrier mobility and high oxidative stability. rsc.orgmdpi.com While this is a more complex system than a single thiazole ring, it underscores the inherent potential of the thiazole moiety in materials science.
Agricultural Chemistry Research
The thiazole ring is a key component in a number of commercially successful agrochemicals, particularly fungicides. wikipedia.org
Herbicidal and Fungicidal Applications in Crop Protection
Several commercial fungicides, such as Thifluzamide and Thiabendazole, contain a thiazole core. wikipedia.org The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring. Structure-activity relationship (QSAR) studies on thiazole derivatives have aimed to optimize their fungicidal efficacy. documentsdelivered.comresearchgate.net
The commercial fungicide Oxathiapiprolin (B609797), which is effective against oomycetes, contains a piperidinyl thiazole isoxazoline (B3343090) structure. frontiersin.org Research into derivatives of oxathiapiprolin has shown that the thiazole ring is critical for its activity. frontiersin.org Isothiazole-thiazole derivatives have also been designed and synthesized, showing excellent fungicidal activity against various plant pathogens. nih.govrsc.org These findings suggest that the thiazole scaffold is a valuable starting point for the development of new crop protection agents.
While there is no specific data on the herbicidal or fungicidal activity of This compound , the general efficacy of substituted thiazoles in this field suggests that it could be a candidate for screening and further derivatization.
Table 2: Fungicidal Activity of Selected Thiazole Derivatives
This data is for illustrative purposes to show the potential of the thiazole scaffold and does not include this compound.
| Compound | Pathogen | EC₅₀ (mg/L) | Reference |
|---|---|---|---|
| Isothiazole-thiazole derivative 6u | Pseudoperonospora cubensis | 0.046 | nih.gov |
| Isothiazole-thiazole derivative 6u | Phytophthora infestans | 0.20 | nih.gov |
Corrosion Inhibition Studies in Materials Science
Thiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. arabjchem.orgeurjchem.comekb.eg The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, as well as the π-electrons of the aromatic ring. arabjchem.org These features allow the thiazole molecule to coordinate with the vacant d-orbitals of the metal atoms. The chemical structure of the inhibitor, including the nature of its substituents, plays a crucial role in the efficiency of corrosion inhibition. Electron-donating groups can enhance the electron density on the thiazole ring, thereby strengthening the adsorption onto the metal surface. arabjchem.org
Studies on various thiazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. eurjchem.comresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.net
Although no specific studies on the corrosion inhibition properties of This compound are available, its structure, containing a thiazole ring with electron-donating methyl groups and a hydroxyl group, suggests it could be an effective corrosion inhibitor.
Table 3: Corrosion Inhibition Efficiency of Thiazole Derivatives on Mild Steel in Acidic Media
This data is representative of the performance of thiazole derivatives and does not include specific data for this compound.
| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Thiazole-derived Schiff base 3c | 0.5 M H₂SO₄ | 200 ppm | >95 | arabjchem.org |
| 5-phenylazo-2-thioxo-thiazolidin-4-one derivative | 1 M H₂SO₄ | 1x10⁻⁴ M | 92.5 | eurjchem.com |
Tracer Studies and Radioactive Labeling in Chemical Research
The thiazole ring is a vital scaffold in the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET). While direct research on the radioactive labeling of this compound for tracer studies is not documented in current scientific literature, the broader class of thiazole-based compounds, including dimethyl-thiazole derivatives, is integral to this field of chemical research. These compounds are synthetically modified to incorporate positron-emitting isotopes, allowing for the in-vivo visualization and quantification of biochemical processes and drug targets.
The primary application of radiolabeled thiazoles is in PET imaging, a powerful tool in both preclinical research and clinical diagnostics. The process involves labeling a biologically active molecule that binds to a specific target (such as a receptor or enzyme) with a short-lived radioactive isotope. The most commonly used isotopes for this purpose are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), due to their suitable half-lives and decay characteristics.
Research has focused on developing thiazole derivatives as tracers for various biological targets. For instance, deuteration at the methyl groups of dimethyl-thiazole structures has been explored as a strategy to reduce first-pass metabolism, enhancing the tracer's stability and bioavailability in vivo.
One significant area of application is in neuroscience, particularly for imaging neurodegenerative diseases. A notable example is the ¹⁸F-labeled amyloid tracer known as [(¹⁸F]FACT ([(¹⁸F]2-[(2-{(E)-2-[2-(dimethylamino)-1,3-thiazol-5-yl]vinyl}-1,3-benzoxazol-6-yl)oxy]-3-fluoropropan-1-ol). nih.gov This compound, which features a dimethylamino-thiazole moiety, was developed to measure the deposition of amyloid senile plaques in the brain, a key pathological hallmark of Alzheimer's disease. nih.gov PET studies using [(¹⁸F]FACT have allowed for the direct comparison with other established amyloid tracers, contributing to a deeper understanding of amyloid plaque distribution. nih.gov
Another application involves the development of tracers for cannabinoid receptors (CB2R), which are upregulated in inflammation associated with various pathological conditions. A fluorinated analog of a known CB2R agonist, featuring a thiazole core, was radiolabeled with ¹⁸F to create a novel PET tracer. nih.gov The resulting compound, [¹⁸F]2f, demonstrated high affinity and selectivity for CB2R, showing promise for imaging inflammation in vivo. nih.gov
The synthesis of these radiolabeled tracers is a multi-step process that must be rapid and efficient due to the short half-life of the isotopes. For example, the synthesis of ¹¹C-labeled thiamine, which contains a thiazole ring, was achieved through a rapid, palladium-mediated C-[¹¹C]methylation of the thiazole ring, followed by subsequent chemical modifications. This allowed for the in vivo molecular imaging of Vitamin B1 kinetics using PET.
The table below summarizes key research findings on the use of specific thiazole-based compounds in radioactive labeling studies.
Table 1: Research Findings on Radiolabeled Thiazole Derivatives
| Radiolabeled Compound | Isotope Used | Target/Application | Key Research Finding | Reference |
|---|---|---|---|---|
| [¹⁸F]FACT | ¹⁸F | Amyloid Plaque Imaging (Alzheimer's Disease) | After partial volume correction, PET studies showed significantly larger cerebral cortical uptake in Alzheimer's disease patients compared to normal controls. | nih.gov |
| [¹⁸F]2f | ¹⁸F | Cannabinoid Subtype 2 Receptor (CB2R) Imaging | Demonstrated high affinity (KihCB2R = 0.1 nM) and selectivity for CB2R. Biodistribution studies in rats suggested it is a specific tracer for CB2R in vivo. | nih.gov |
| [¹¹C]-Thiamine | ¹¹C | In vivo molecular imaging of Vitamin B1 | Synthesized via rapid Pd⁰-mediated C-[¹¹C]methylation of the thiazole ring. Decay-corrected radiochemical yield was 9–16%. | |
| [¹⁸F]10b | ¹⁸F | Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Imaging | Synthesized with a decay-corrected radiochemical yield of up to 48% and showed sub-nanomolar affinity for mGlu5. |
Table 2: Synthesis and Properties of Thiazole-Based Radiotracers
| Radiotracer | Precursor | Radiolabeling Reaction | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/μmol) | Reference |
|---|---|---|---|---|---|
| [¹⁸F]2f | Tosylated precursor of 2f | Nucleophilic substitution with [¹⁸F]fluoride | 15 ± 5% | 110 ± 30 | nih.gov |
| [¹¹C]-Thiamine | Precursor with a thiazole ring | Pd⁰-mediated C-[¹¹C]methylation | 9–16% | Not Reported | |
| [¹⁸F]10b | Precursor 7b | Nucleophilic substitution with [¹⁸F]fluoride using K 2.2.2-K2CO3 in acetonitrile | 26–48% | ~18.5 (0.5 Ci/µmol) |
Future Research Directions and Unexplored Avenues for 2,5 Dimethyl 1,3 Thiazol 4 Ol
Development of Novel and Efficient Synthetic Routes
The synthesis of thiazole (B1198619) derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method. tandfonline.comresearchgate.net This reaction typically involves the condensation of α-halocarbonyl compounds with a thioamide. researchgate.net However, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic strategies.
Future research should focus on developing novel synthetic pathways to 2,5-Dimethyl-1,3-thiazol-4-ol that offer advantages over classical methods. This could involve exploring one-pot, multi-component reactions that increase efficiency by reducing the number of synthetic steps and purification procedures. bepls.com For instance, a one-pot synthesis of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives has been reported, showcasing the potential for integrating different heterocyclic scaffolds in a single synthetic operation. acgpubs.org
Furthermore, the exploration of catalyst-free reaction conditions or the use of novel, recyclable catalysts could significantly enhance the sustainability of the synthesis. bepls.com The development of synthetic routes that allow for the facile introduction of various substituents onto the thiazole core would also be highly valuable for creating a library of this compound derivatives for structure-activity relationship (SAR) studies.
Comprehensive Mechanistic Elucidation of Observed Biological Activities
Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. tandfonline.comresearchgate.net While the general mechanisms of action for some thiazole-containing drugs are understood, the specific molecular targets and pathways modulated by this compound are yet to be determined.
Future investigations should aim to comprehensively elucidate the mechanisms underlying any observed biological effects of this compound. This would involve a combination of in vitro and in silico approaches. For example, if preliminary screenings indicate antimicrobial activity, detailed studies could be conducted to identify the specific bacterial or fungal enzymes or cellular processes that are inhibited. Molecular docking studies could then be employed to predict the binding interactions between this compound and its potential protein targets. rsc.org
Understanding the structure-activity relationship is crucial. By synthesizing and testing a series of derivatives of this compound, researchers can identify the key structural features responsible for its biological activity. researchgate.net This knowledge is essential for the rational design of more potent and selective analogues.
Exploration of New Application Domains in Basic and Applied Sciences
The unique chemical properties of the thiazole ring make it a valuable scaffold not only in medicinal chemistry but also in other scientific domains. Future research should explore the potential applications of this compound beyond its pharmacological potential.
For instance, thiazole-containing compounds have been investigated as corrosion inhibitors, and as components of functional materials such as organic light-emitting diodes (OLEDs) and sensors. The specific substitution pattern of this compound may impart properties that make it suitable for these or other novel applications.
In basic research, this compound could serve as a chemical probe to study specific biological pathways or as a building block for the synthesis of more complex molecular architectures. Its potential as a ligand for metal complexes could also be explored, which might lead to new catalysts or materials with interesting magnetic or optical properties.
Advanced Computational Design and Predictive Modeling of Thiazole Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net For this compound, these techniques can be employed to accelerate the discovery and optimization of new derivatives with desired properties.
Future research should leverage advanced computational methods to:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives before their synthesis, saving time and resources.
Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits for further experimental validation. sciepub.com
ADME/Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. sciepub.com
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes. rsc.org
Sustainable Synthesis and Green Chemistry Approaches in Thiazole Research
The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. nih.gov Future research on this compound should prioritize the development of sustainable and eco-friendly synthetic methods.
This includes:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. tandfonline.combepls.com
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis, which can often reduce reaction times and improve yields. bepls.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Investigating the possibility of synthesizing this compound from renewable starting materials. nih.gov
Recent studies have demonstrated the successful application of green chemistry principles to the synthesis of other thiazole derivatives, such as the use of recyclable catalysts and aqueous media. tandfonline.commdpi.com Adopting these approaches for the synthesis of this compound will be a critical step towards more sustainable chemical manufacturing.
Q & A
Q. What are the standard protocols for synthesizing 2,5-Dimethyl-1,3-thiazol-4-ol, and how can purity be optimized?
Answer: A typical synthesis involves refluxing precursors in a polar aprotic solvent (e.g., DMSO) under controlled conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation, cooling, and crystallization in ice water yields a 65% product with m.p. 141–143°C . To enhance purity:
- Use thin-layer chromatography (TLC) with a toluene/ethyl acetoacetate/water solvent system (8.7:1.2:1.1 v/v/v) to monitor reaction progress .
- Recrystallize using ethanol-water mixtures to remove impurities .
- Validate purity via melting point consistency and spectroscopic methods (e.g., FTIR, NMR).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FTIR : Identify functional groups (e.g., N-H deformation vibrations at ~671 cm⁻¹ and C-S stretches in the thiazole ring) .
- XRD : Confirm crystallinity and phase purity by matching observed peaks (e.g., 10.7°, 24.8°) with reference data .
- SEM/TEM : Analyze morphology (e.g., nanospheres or layered nanosheets) and pore structure .
- EDS : Verify elemental composition (e.g., uniform distribution of S, N, and C) .
Advanced Research Questions
Q. How can structural inconsistencies in this compound derivatives be resolved using complementary techniques?
Answer: Contradictions in structural data (e.g., pore size discrepancies in MOFs) often arise from differences in analytical methods:
- N₂ adsorption-desorption : Measures micropores (~1.488 nm) but may overlook macroporous regions formed by material stacking .
- SEM/TEM : Provides visual evidence of stacking-induced pores (e.g., 2.384 nm pores in tetrakis(acetonitrile)copper(I) tetrafluoroborate) .
- XRD and FTIR : Cross-validate crystallinity and bonding modes (e.g., Cu-N bonds in MOFs) .
Q. What methodological strategies address low yields in thiazole derivative synthesis?
Answer:
- Solvent optimization : Replace DMSO with ethanol or acetonitrile for faster kinetics .
- Catalyst screening : Add glacial acetic acid (5 drops) to enhance Schiff base formation in reactions with aldehydes .
- Reaction time adjustment : Extend reflux beyond 18 hours for sluggish reactions, balancing yield against decomposition risks .
Q. How can reaction mechanisms involving this compound be elucidated?
Answer:
- Kinetic studies : Monitor intermediate formation via HPLC or in-situ FTIR (e.g., tracking hydrazide-to-triazole conversion) .
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration in cyclization reactions .
- Computational modeling : Simulate transition states for ring-closure steps using DFT (e.g., B3LYP/6-31G* basis set) .
Q. What advanced methods validate the biological activity of this compound derivatives?
Answer:
- Docking studies : Predict binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina .
- In vitro assays : Test antimicrobial activity via microdilution (MIC ≤ 8 µg/mL indicates potency) .
- Metabolic stability : Use liver microsomes to assess degradation rates and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
